6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound characterized by a pyridinone core with a cyclohexyl substituent at the 6-position. This compound, with the chemical formula C_{12}H_{15}N_{1}O_{1}, is notable for its diverse applications in chemistry and biology. It is classified as a pyridinone derivative, which is significant in medicinal chemistry and materials science due to its potential biological activities and utility as a ligand in various catalytic processes.
The synthesis of 6-cyclohexyl-1H-pyridin-2-one can be achieved through several methods, primarily involving cyclization reactions. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst. This method is favored for its efficiency and ability to produce high yields under controlled conditions.
In industrial settings, large-scale production typically employs optimized reaction conditions using continuous flow reactors, which enhance yield and purity. The use of automated systems further streamlines the synthesis process, making it suitable for commercial applications.
The molecular structure of 6-cyclohexyl-1H-pyridin-2-one features a six-membered pyridine ring fused with a carbonyl group, resulting in a stable bicyclic system. The cyclohexyl group at the 6-position contributes to its unique physical and chemical properties.
The structural integrity of this compound allows it to participate in various chemical reactions while maintaining stability under standard conditions.
6-Cyclohexyl-1H-pyridin-2-one undergoes several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For instance, oxidation reactions may lead to N-oxide derivatives, while substitution reactions can result in diverse functionalized products depending on the substituents introduced.
The mechanism of action for 6-cyclohexyl-1H-pyridin-2-one primarily involves its role as a ligand in catalytic processes. It interacts with metal centers, facilitating various transformations in organic synthesis. The specific pathways depend on the context of its application; for example, in palladium-catalyzed reactions, it enhances the reactivity of substrates by coordinating with palladium.
Relevant analyses indicate that variations in substituents can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles.
6-Cyclohexyl-1H-pyridin-2-one has several notable applications:
Pyridinone derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility, favorable physicochemical properties, and diverse biological activities. As a subclass of nitrogen-containing heterocycles, pyridinones combine hydrogen-bonding capability through the lactam moiety with enhanced three-dimensional coverage compared to planar aromatic systems. This combination facilitates targeted interactions with biological macromolecules while improving solubility profiles—a critical factor in drug development [6] [7]. The pyridin-2-one core specifically mimics endogenous nucleotides and cofactors, enabling its integration into inhibitors targeting metabolic enzymes and signaling pathways [1].
Historically, medicinal chemistry prioritized flat, aromatic heterocycles for their synthetic accessibility. However, the evolution toward sp³-rich architectures revealed significant advantages of non-planar scaffolds like pyridinones. These saturated or partially saturated systems provide superior control over stereochemistry and access to novel pharmacophore configurations. In the context of kinase inhibition and enzyme targeting, pyridin-2-ones have demonstrated remarkable adaptability, serving as bioisosteric replacements for purines and other fused heterocyclic systems while mitigating patent constraints and optimizing intellectual property landscapes [1] [8]. Their capacity to engage in both hydrogen bonding and hydrophobic interactions underpins their broad utility across therapeutic areas, including oncology, CNS disorders, and antimicrobial development.
Table 1: Therapeutic Applications of Pyridinone Derivatives in Drug Development
Therapeutic Area | Biological Target | Key Structural Features | Representative Agent |
---|---|---|---|
Oncology | mIDH1/2 Enzymes | 7,7-Dimethyl substitution | AG-120 (Ivosidenib) |
CNS Disorders | D2/D3 Dopamine Receptors | Cyclohexyl linker | Cariprazine analogues |
Antipsychotics | 5-HT2A Serotonin Receptors | Benzisothiazolylpiperazine | Risperidone derivatives |
Neurodegeneration | GSK-3α/β Kinase | Chloroacetamide substitution | Pyrazolopyridine inhibitors |
Metabolic Disorders | Aldose Reductase | Acetic acid functionalization | 1,4-Benzothiazine-2-acetic acid |
The discovery of 6-cyclohexyl-1H-pyridin-2-one emerged from systematic efforts to optimize screening hits against mutant isocitrate dehydrogenase 1 (mIDH1), an oncogenic driver in gliomas and acute myeloid leukemia. Initial high-throughput screening (HTS) of approximately 390,000 compounds identified a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione chemotype (compound 1) as a promising starting point with IC₅₀ values of 1.6 μM against IDH1 R132H and 1.0 μM against R132C mutants [1]. This hit exhibited favorable selectivity over wild-type IDH1 and no assay interference, making it suitable for lead optimization. Crucially, structural simplification efforts revealed that while the cyclohexanone ring was essential for activity (monocyclic analogs 2 and 3 showed complete inactivity), modifications at the carbonyl position were tolerated, leading to the exploration of des-carbonyl analogs and ultimately the 6-cyclohexylpyridin-2-one core [1].
The initial synthetic route to this scaffold leveraged a one-pot, multicomponent coupling strategy that enabled rapid exploration of structure-activity relationships (SAR). The sequence involved:
This synthetic approach demonstrated remarkable versatility, accommodating diverse substitutions on both the nitrile and aniline components through solvent exchange from isopropanol to acetic acid. The efficiency of this methodology facilitated rapid exploration of the pharmacophore, confirming the critical role of the cyclohexyl moiety for potency. Contemporary approaches to analogous systems have since expanded to include innovative heterocycle editing strategies. Recent advances in pyrimidine diversification through deconstruction-reconstruction sequences enable conversion of pyrimidine-containing compounds into various nitrogen heterocycles, including pyridinones, via N-arylpyrimidinium salt intermediates [4]. This strategy provides complementary access to complex pyridinone derivatives that might be challenging to synthesize through traditional cyclization approaches.
Table 2: Synthetic Routes to 6-Substituted Pyridin-2-ones
Methodology | Key Starting Materials | Critical Steps | Advantages |
---|---|---|---|
Multicomponent Coupling | Dione I, Acetal II, Nitrile IV | Michael addition-elimination, Cyclodehydration | One-pot procedure, High functional group tolerance |
Pyrimidine Deconstruction | Pyrimidine derivatives | N-arylpyrimidinium salt formation, Cleavage | Access to complex analogs, Late-stage diversification |
Zincke Imine Intermediate | Halopyridines, Anilines | Ring opening/closure | Regioselective functionalization |
Vinamidinium Salt Condensation | Vinamidinium salts, Nucleophiles | Electrophilic trapping | Flexible C6 substituent introduction |
Structural optimization of the 6-cyclohexyl-1H-pyridin-2-one scaffold focused on enhancing potency against mIDH1 mutants, improving pharmacokinetic properties, and achieving CNS penetration for glioma applications. Key milestones emerged through systematic SAR investigations:
Atropisomeric Optimization: Introduction of ortho-substituted aryl groups at N1 generated stable atropisomers with distinct biological profiles. Separation and characterization of these enantiomers revealed significant differences in tumoral distribution and 2-HG inhibition. The (+)-atropisomer 119 (designated NCATS-SM5637 or NSC 791985) demonstrated superior pharmacokinetic/pharmacodynamic (PK/PD) properties compared to the approved drug ivosidenib (AG-120) in a mIDH1-U87 xenograft mouse model. Following a single 30 mg/kg oral dose, 119 maintained higher tumoral concentrations between 16-48 hours, correlating with more sustained suppression of the oncometabolite 2-hydroxyglutarate (2-HG) [1].
Spirocyclic Constraint: Exploration of ring constraints led to 7,7-dimethyl analogues that reduced conformational flexibility while maintaining submicromolar potency. This modification addressed metabolic instability observed in early leads without compromising cell-based activity. The gem-dimethyl group imparted significant steric shielding against cytochrome P450 oxidation while enhancing membrane permeability through controlled lipophilicity [1].
Electrophile Incorporation: Parallel optimization efforts focused on introducing Michael acceptor functionalities, exemplified by chloroacetamide derivatives (12a-d). These compounds enabled targeted delivery to cysteine residues in the mIDH1 active site, demonstrating irreversible binding kinetics and prolonged target engagement. Subsequent derivatization with dimethylamine or 1-methylpiperazine yielded potent inhibitors (13a-l) with improved aqueous solubility while retaining nanomolar potency against clinically relevant mutants [8].
Heterocycle Fusion Strategies: Integration of pyridinone cores into fused systems such as pyrazolo[3,4-c]pyridines expanded the scaffold's kinase inhibition capabilities. Structural analysis revealed that N1-H preservation and avoidance of bulky C7 substituents were critical for glycogen synthase kinase 3α/β (GSK3α/β) inhibition. These derivatives exhibited remarkable selectivity against phylogenetically related kinases like CLK1 and DYRK1A, positioning them as valuable tools for investigating tauopathies in Alzheimer's disease [8].
Computationally-Guided Functionalization: Advanced molecular modeling identified optimal vector positions for introducing solubilizing groups without disrupting key hydrophobic interactions with the cyclohexyl-binding pocket. This approach facilitated the design of C4-aminomethyl derivatives with balanced LogD values (1.5-2.5) and enhanced blood-brain barrier penetration—essential for targeting gliomas [1].
Table 3: Structural Optimization Timeline of 6-Cyclohexyl-1H-Pyridin-2-One Derivatives
Optimization Phase | Structural Modification | Biological Outcome | Year/Context |
---|---|---|---|
Lead Identification | 7,7-Dimethyl-7,8-dihydroquinoline | IC₅₀ = 1.6 µM (R132H), 1.0 µM (R132C) | 2021 (J Med Chem) |
Atropisomeric Control | N1-(ortho-substituted aryl) | Improved tumoral PK, sustained 2-HG reduction | 2021 (J Med Chem) |
Irreversible Inhibition | C4-Chloroacetamide | Prolonged target engagement, sub-nM IC₅₀ | 2017 (Chem Pharm Bull) |
Solubility Enhancement | C4-(1-methylpiperazinyl)acetyl | LogD ~1.8, aqueous solubility >200 µM | 2017 (Chem Pharm Bull) |
Kinase Selectivity | Pyrazolo[3,4-c]pyridine fusion | GSK3α/β IC₅₀ < 100 nM, >50-fold selectivity | 2017 (Chem Pharm Bull) |
The strategic functionalization of 6-cyclohexyl-1H-pyridin-2-one exemplifies modern medicinal chemistry principles: leveraging stereochemical complexity for PK/PD optimization, employing covalent warheads for sustained pharmacology, and utilizing computational methods for CNS-directed design. These milestones transformed a screening hit into a versatile scaffold with demonstrable efficacy in disease-relevant models, particularly for oncology and neurodegenerative indications [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7